Enhanced Plasma Stability: Homoarginine Incorporation Increases Apelin-17 Half-Life 340-Fold
Incorporation of L-homoarginine (hArg) into the peptide backbone, which is enabled by using Boc-hArg as a building block during synthesis, confers dramatic improvements in proteolytic stability. A direct comparative study on apelin-17 analogues found that the peptide variant containing L-homoarginine (L-hArg) exhibited up to a 340-fold increase in plasma half-life compared to the native apelin-17 sequence [1]. This represents a class-level inference for Boc-hArg's utility, as the observed stability gain is directly attributable to the hArg residue.
| Evidence Dimension | Plasma half-life of apelin-17 peptide analogues |
|---|---|
| Target Compound Data | Up to 340-fold increase in half-life for L-hArg-containing analogue |
| Comparator Or Baseline | Native apelin-17 (contains Arg residues) |
| Quantified Difference | 340-fold longer half-life |
| Conditions | In vivo (rodent) plasma stability assay |
Why This Matters
For researchers developing peptide therapeutics, this 340-fold stability improvement translates to significantly extended in vivo exposure and reduced dosing frequency, a key differentiator for candidate selection.
- [1] Fernandez, K. X., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry, 12, 1402-1413. DOI: 10.1039/D1MD00120E View Source
